molecular formula C15H19ClFNO2S B2943050 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034452-72-5

2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2943050
CAS No.: 2034452-72-5
M. Wt: 331.83
InChI Key: FQJZTCOXSGCHDL-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-6-fluorophenyl group attached to an acetamide backbone, with a 4-methoxythian-4-ylmethyl substitution on the nitrogen atom. The 4-methoxythiane moiety introduces a sulfur-containing six-membered ring with a methoxy group, which may enhance solubility in polar solvents and influence molecular conformation.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO2S/c1-20-15(5-7-21-8-6-15)10-18-14(19)9-11-12(16)3-2-4-13(11)17/h2-4H,5-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJZTCOXSGCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chloro-fluorophenyl intermediate, followed by the introduction of the methoxythianylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural differences among analogs lie in the substituents on the phenyl rings and the acetamide nitrogen. A comparative analysis is provided below:

Compound Name Phenyl Substituents N-Substituent Molecular Weight (g/mol) Melting Point
2-(2-Chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide (Target) 2-Cl, 6-F 4-Methoxythian-4-ylmethyl Not reported Not reported
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F (on one ring) Diphenyl 347.79 427 K (154°C)
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Cl (benzyl), 4-OMe (phenyl) Allyl, 4-chlorobenzyl 386.87 124.9–125.4°C
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide 2-Et, 6-Me Ethoxymethyl Not reported Not reported

Key Observations :

  • The target compound’s 4-methoxythiane group distinguishes it from analogs with purely aromatic or aliphatic N-substituents. The sulfur atom and methoxy group may increase polarity compared to diphenyl or benzyl groups .
  • Chloro/fluoro substitutions on phenyl rings are common across analogs, likely to enhance electron-withdrawing effects and intermolecular interactions (e.g., halogen bonding) .

Physicochemical Properties

Melting Points and Solubility
  • The diphenylacetamide derivative has a high melting point (154°C), attributed to strong van der Waals interactions between aromatic rings.
  • The methoxyphenyl-containing analog melts at ~125°C, suggesting reduced crystallinity due to bulky allyl and benzyl groups.
  • The target compound’s thiane ring may lower melting points compared to fully aromatic systems, as sulfur introduces conformational flexibility, disrupting crystal packing .
Hydrogen Bonding and Crystal Packing
  • In N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide , N–H···O hydrogen bonds and weak C–H···O interactions stabilize a one-dimensional chain structure. The dihedral angle between the acetamide group and the chloro/fluoro-substituted ring is 10.8°, favoring planar conformations.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H25ClFN4O3C_{22}H_{25}ClFN_4O_3, with a molecular weight of approximately 447.9 g/mol. The structure features a chloro and fluorine substitution on a phenyl ring, which is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study conducted by Katke et al. synthesized various 2-chloro-N-alkyl/aryl acetamide derivatives, demonstrating their effectiveness against multiple bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antibacterial Activity of 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives

Compound CodeE. coli (mm)Pseudomonas aeruginosa (mm)Staphylococcus aureus (mm)
3a716No zone
3b262325
3c303536
............

The results indicate a range of inhibition zones, suggesting varying degrees of antibacterial efficacy among the synthesized compounds.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity of the molecule, which is crucial for membrane penetration in microbial cells . Additionally, the methoxy group may contribute to increased solubility and bioavailability.

Case Studies

  • In Vitro Antimicrobial Screening : A comprehensive study involved screening various chloroacetamides against bacterial strains using agar diffusion techniques. The results showed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Crystal Structure Analysis : Recent crystallographic studies provided insights into the molecular interactions of similar compounds, highlighting bond distances and angles that are critical for understanding how these compounds interact at the molecular level .

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